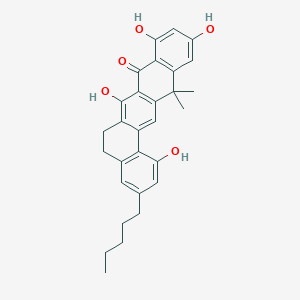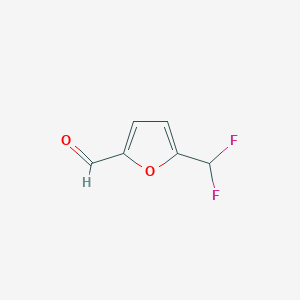
β-ヒドロキシプロピオバニロン
説明
Beta-Hydroxypropiovanillone is a natural compound with the molecular formula C10H12O4 . It has an average mass of 196.200 Da and a monoisotopic mass of 196.073563 Da . It shows significant concentration-dependent inhibitory effects on α-glucosidase .
Synthesis Analysis
Beta-Hydroxypropiovanillone and its analogs can be obtained by chemoselective catalytic oxidation of lignin using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone/tert-butyl nitrite/O2, followed by cleavage of arylglycerol-β-aryl ether with zinc .Molecular Structure Analysis
The molecular structure of beta-Hydroxypropiovanillone contains 26 bonds in total, including 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds. It also includes 1 ketone (aromatic), 1 hydroxyl group, 1 aromatic hydroxyl, and 1 primary alcohol .Chemical Reactions Analysis
In Sphingobium sp. strain SYK-6 cells, beta-Hydroxypropiovanillone (HPV) is oxidized to vanilloyl acetic acid (VAA) via vanilloyl acetaldehyde (VAL). The resulting VAA is further converted into vanillate through the activation of VAA by coenzyme A .Physical And Chemical Properties Analysis
Beta-Hydroxypropiovanillone is a solid compound that is soluble in DMSO at 90 mg/mL (ultrasonic). It should be stored at 4°C and protected from light .科学的研究の応用
リグニン生分解
HPVは、植物細胞壁の主要な成分であり、地球上で2番目に豊富な有機物であるリグニンの生分解において重要な役割を果たします。Sphingobium sp. strain SYK-6などの微生物は、一連の反応を通じてリグニン中のアリールグリセロール-β-アリールエーテルをHPVに変換します 。このプロセスを理解し、活用することは、バイオ燃料精製産業にとって重要な意味を持ちます。リグニンを貴重な化学物質に変換することができます。
微生物分解
HPVの分解経路は、バニロイルアセトアルデヒドを経由してバニロイル酢酸(VAA)への酸化が含まれます 。この経路は、地球規模の炭素循環における重要なステップである、リグニン由来化合物の微生物変換に不可欠です。このプロセスに関与する酵素は、環境浄化や再生可能エネルギー生産におけるバイオテクノロジー応用において大きな関心を集めています。
芳香族化合物の生産
HPVは、香料や香料に広く使用される高価値の芳香族化合物であるバニリンの生産における中間体です 。リグニン由来化合物(HPVなど)からのバニリンのバイオテクノロジーによる生産は、石油化学物質やバニラビーンズからの天然抽出に依存する従来の方法に対する持続可能な代替手段を提供します。
酵素機能研究
グルコース-メタノール-コリンオキシレダクターゼファミリーなどのHPVに作用する酵素の研究は、その基質特異性と反応機構に関する洞察を提供します 。これらの酵素は、その活性を高めるため、または他の貴重な化学物質の生産のために改変するために、エンジニアリングの潜在的なターゲットです。
生物修復
HPVを変換できる微生物は、生物修復戦略に用いることができ、リグニン由来の環境汚染物質を分解します 。これらの微生物は、土壌や水域などの汚染された場所の浄化に役立ちます。
合成生物学
HPVの分解経路に関与する遺伝子や酵素は、合成生物学において、新しい代謝経路を構築するために使用することができます 。これにより、新しい化合物の合成や、産業用アプリケーションのための既存の経路の改善につながる可能性があります。
作用機序
Target of Action
Beta-Hydroxypropiovanillone is a natural compound that primarily targets α-glucosidase , an enzyme involved in the breakdown of carbohydrates .
Mode of Action
Beta-Hydroxypropiovanillone interacts with α-glucosidase, exerting significant concentration-dependent inhibitory effects . The IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme’s activity, is reported to be 257.8 μg/mL .
Biochemical Pathways
In the biochemical pathway, Beta-Hydroxypropiovanillone is oxidized to vanilloyl acetic acid (VAA) via vanilloyl acetaldehyde (VAL) . The resulting VAA is further converted into vanillate through the activation of VAA by coenzyme A . This pathway is also applicable to a syringyl-type Beta-Hydroxypropiovanillone analog, β-hydroxypropiosyringone (HPS) .
Pharmacokinetics
Its solubility in various solvents such as ethanol and ether suggests that it may have good bioavailability.
Result of Action
The inhibition of α-glucosidase by Beta-Hydroxypropiovanillone can potentially impact carbohydrate metabolism, as α-glucosidase plays a crucial role in the breakdown of carbohydrates into simple sugars . .
Action Environment
It is generally considered safe under normal usage conditions . It is soluble in ethanol and ether , suggesting that its action might be influenced by the solvent environment
生化学分析
Biochemical Properties
Beta-Hydroxypropiovanillone interacts with several enzymes and proteins in the biochemical reactions. In Sphingobium sp. strain SYK-6, beta-Hydroxypropiovanillone is converted into achiral beta-Hydroxypropiovanillone via three stereospecific reaction steps . The enzyme HpvZ, which belongs to the glucose-methanol-choline oxidoreductase family, is essential for the conversion of beta-Hydroxypropiovanillone .
Cellular Effects
Beta-Hydroxypropiovanillone influences cell function by interacting with various cellular processes. It is oxidized to vanilloyl acetic acid (VAA) via vanilloyl acetaldehyde (VAL) in SYK-6 cells . The resulting VAA is further converted into vanillate through the activation of VAA by coenzyme A .
Molecular Mechanism
The molecular mechanism of beta-Hydroxypropiovanillone involves binding interactions with biomolecules and changes in gene expression. HpvZ, produced in Escherichia coli, oxidizes both beta-Hydroxypropiovanillone and other 3-phenyl-1-propanol derivatives . HpvZ localizes to both the cytoplasm and membrane of SYK-6 and uses ubiquinone derivatives as electron acceptors .
Metabolic Pathways
Beta-Hydroxypropiovanillone is involved in the metabolic pathways of lignin degradation. It interacts with enzymes such as HpvZ and multiple aldehyde dehydrogenase (ALDH) genes, including SLG_20400 .
特性
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-14-10-6-7(2-3-9(10)13)8(12)4-5-11/h2-3,6,11,13H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCPMSUBVRGTSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10176366 | |
| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2196-18-1 | |
| Record name | β-Hydroxypropiovanillone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2196-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002196181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10176366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-1-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M22UI268J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of β-Hydroxypropiovanillone in bacterial lignin degradation?
A1: Research suggests that β-Hydroxypropiovanillone is a key intermediate in the bacterial catabolism of lignin, a complex aromatic polymer found in plant cell walls. Studies on Pseudomonas acidovorans D3, a bacterium capable of utilizing lignin model compounds as sole carbon and energy sources, revealed the presence of β-Hydroxypropiovanillone in cultures grown on these compounds []. Specifically, it appears to be formed during the degradation of 1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol and its 4-hydroxy analogue. The bacterium further metabolizes β-Hydroxypropiovanillone to acetovanillone, ultimately leading to the formation of veratric acid [].
Q2: In what plant species has β-Hydroxypropiovanillone been identified?
A2: β-Hydroxypropiovanillone has been isolated from several plant species, indicating its presence in various botanical families. Recent studies have reported its isolation from the stem bark of Trewia nudiflora [], the roots of Dendropanax chevalieri [], and the aerial parts of Saussurea deltoidea []. These findings suggest that β-Hydroxypropiovanillone might play diverse roles in plant physiology and defense mechanisms.
Q3: What are the potential applications of research on β-Hydroxypropiovanillone and related lignin degradation pathways?
A3: Understanding the metabolic pathways involved in lignin degradation by microorganisms like Pseudomonas acidovorans D3 has significant implications for various biotechnological applications. For instance, it can contribute to developing efficient bioconversion processes for lignin, a major component of lignocellulosic biomass, into valuable biofuels and bioproducts. Additionally, elucidating the enzymes involved in these pathways could lead to novel biocatalysts for the sustainable production of aromatic compounds with industrial applications [].
Q4: Are there any analytical methods available for detecting and quantifying β-Hydroxypropiovanillone in plant extracts or bacterial cultures?
A4: While specific details regarding validated analytical methods for β-Hydroxypropiovanillone quantification are not extensively described in the provided research, several studies utilize a combination of techniques for its isolation and identification. These include:
- Chromatographic techniques: Silica gel column chromatography, Sephadex LH-20 column chromatography, and reversed-phase HPLC are commonly employed for separating β-Hydroxypropiovanillone from other compounds in complex mixtures [, , , ].
- Spectroscopic analyses: Structure elucidation of β-Hydroxypropiovanillone relies heavily on spectroscopic data. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming its identity [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



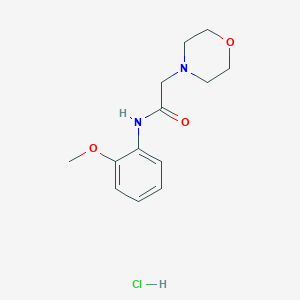
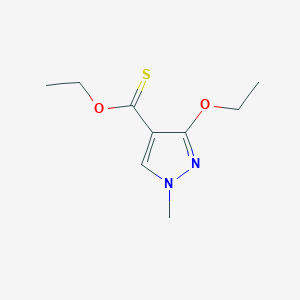


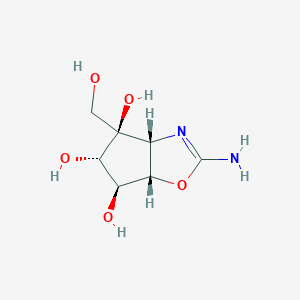
![3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B114429.png)
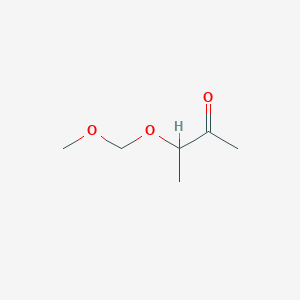
![Silane, dimethylbis(2-methyl-3H-benz[e]inden-3-yl)-](/img/structure/B114436.png)
![(2-Chloro-benzyl)-[2-(1H-indol-3-yl)-ethyl]-amine](/img/structure/B114438.png)
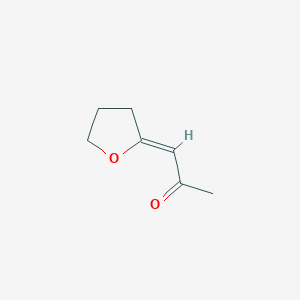
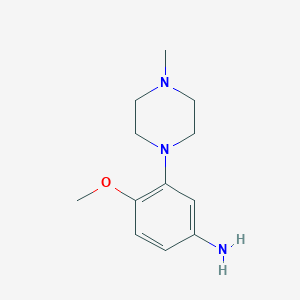
![4-Pentyl-4'-[(1E)-prop-1-en-1-yl]-1,1'-bi(cyclohexane)](/img/structure/B114443.png)
